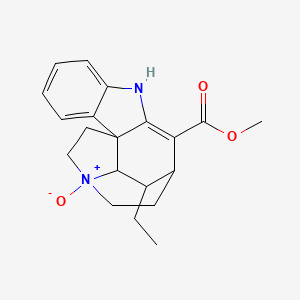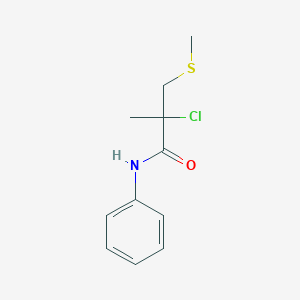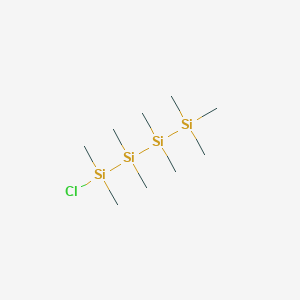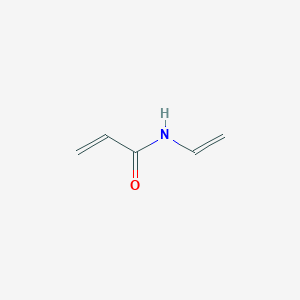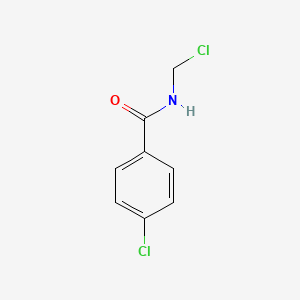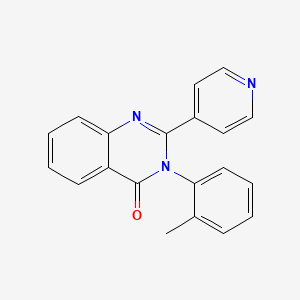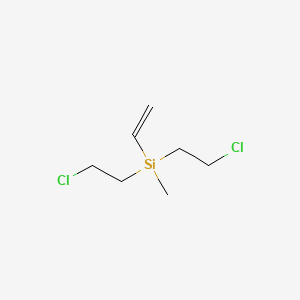
Bis(2-chloroethyl)(ethenyl)methylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-chloroethyl)(ethenyl)methylsilane is an organosilicon compound with the molecular formula C_7H_14Cl_2Si. This compound is characterized by the presence of two 2-chloroethyl groups, one ethenyl group, and one methyl group attached to a silicon atom. It is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl)(ethenyl)methylsilane typically involves the reaction of vinylmethylsilane with 2-chloroethyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of advanced separation techniques to isolate the desired product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Bis(2-chloroethyl)(ethenyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The ethenyl group can participate in addition reactions with various electrophiles.
Hydrolysis: The compound can be hydrolyzed to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium iodide.
Addition Reactions: Reagents such as hydrogen chloride and bromine are used.
Hydrolysis: Water or aqueous solutions of acids or bases are used.
Major Products
Substitution Reactions: Products include substituted silanes and inorganic salts.
Addition Reactions: Products include halogenated silanes.
Hydrolysis: Products include silanols and hydrochloric acid.
科学研究应用
Bis(2-chloroethyl)(ethenyl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
作用机制
The mechanism of action of Bis(2-chloroethyl)(ethenyl)methylsilane involves the interaction of its functional groups with various molecular targets. The 2-chloroethyl groups can undergo nucleophilic substitution reactions, while the ethenyl group can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
相似化合物的比较
Similar Compounds
Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl groups.
Bis(2-chloroethyl) sulfide: A sulfur-containing compound with two 2-chloroethyl groups.
Uniqueness
Bis(2-chloroethyl)(ethenyl)methylsilane is unique due to the presence of both ethenyl and methyl groups attached to the silicon atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
51664-56-3 |
|---|---|
分子式 |
C7H14Cl2Si |
分子量 |
197.17 g/mol |
IUPAC 名称 |
bis(2-chloroethyl)-ethenyl-methylsilane |
InChI |
InChI=1S/C7H14Cl2Si/c1-3-10(2,6-4-8)7-5-9/h3H,1,4-7H2,2H3 |
InChI 键 |
WUKFYTUZCTWHSH-UHFFFAOYSA-N |
规范 SMILES |
C[Si](CCCl)(CCCl)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


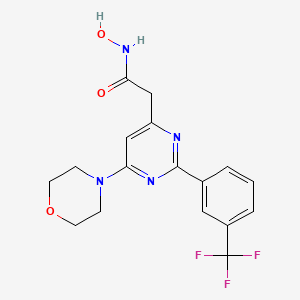
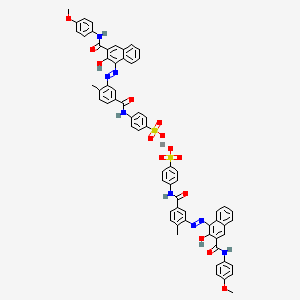
![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)
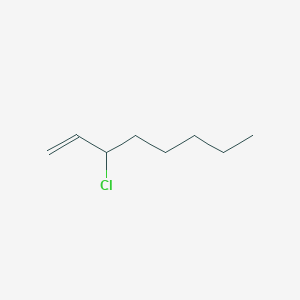
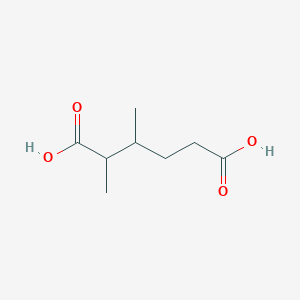
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
